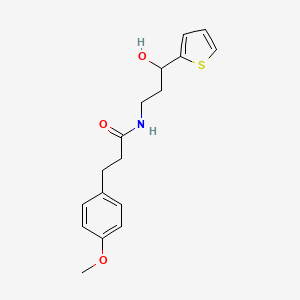

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-21-14-7-4-13(5-8-14)6-9-17(20)18-11-10-15(19)16-3-2-12-22-16/h2-5,7-8,12,15,19H,6,9-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUCMKKTPZONCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It has shown potential in biological studies, including enzyme inhibition and receptor binding assays. Medicine: The compound is being investigated for its therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The hydroxy group and the thiophene ring play crucial roles in binding to enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (Compound 11)

Structural Differences : Replaces the thiophene-hydroxypropyl group with a benzothiazole ring.

Synthesis : Synthesized via phosphorus trichloride and triethylamine catalysis, achieving a 59% yield .

Key Features :

- Absence of a hydroxy group reduces hydrogen-bonding capacity.

Implications : Higher synthetic yield suggests easier amidation compared to thiophene-containing analogs.

2-(4-Chlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylpropanamide

Structural Differences: Substitutes 4-methoxyphenyl with 4-chlorophenoxy and adds a methyl group to the propanamide backbone . Key Features:

- Methyl substitution may sterically hinder interactions with biological targets. Implications: Similar thiophene-hydroxypropyl chain suggests shared synthetic challenges, but chlorophenoxy could alter toxicity profiles.

N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides (7a–i)

Structural Differences : Features a 4-chlorophenyl group and dimethyl substituents on the propanamide .

Key Features :

- Chlorophenyl vs. methoxyphenyl: Increased lipophilicity but reduced electron-donating effects.

Hydroxamic Acid Derivatives (e.g., N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide)

Structural Differences : Replaces amide with hydroxamic acid and incorporates cyclopentyl or cyclohexyl groups .

Key Features :

- Hydroxamic acid moiety confers metal-chelating and antioxidant properties.

- Cycloalkyl groups enhance rigidity and membrane permeability.

Comparative Analysis Table

Key Findings and Implications

Synthetic Accessibility : Propanamide derivatives with methoxyphenyl groups (e.g., Compound 11) achieve higher yields (~59%) compared to thiophene-containing analogs, likely due to fewer steric or electronic challenges .

Substituent Effects: Thiophene vs. Benzothiazole: Thiophene’s sulfur atom may improve metabolic stability, whereas benzothiazole enhances aromatic interactions . Methoxy vs.

Biological Potential: HSP90-binding analogs and antioxidant hydroxamic acids suggest that the target compound’s structure could be optimized for similar applications.

Biological Activity

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenyl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C16H15NO3S

- Molecular Weight : 303.36 g/mol

- CAS Number : 42399-49-5

The presence of a thiophene ring, a hydroxy group, and a methoxyphenyl group contributes to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate the radical scavenging activity of compounds. In a study evaluating similar derivatives, compounds exhibited significant antioxidant activity, with some showing effectiveness comparable to ascorbic acid (vitamin C) .

| Compound | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |

|---|---|---|

| This compound | Not specifically measured | Potentially high based on structure |

| Ascorbic Acid | ~50 µM | Reference standard |

This suggests that the compound may possess substantial antioxidant capabilities, warranting further investigation.

Anticancer Activity

The anticancer properties of this compound have also been explored. The MTT assay is frequently employed to assess the cytotoxic effects of compounds against various cancer cell lines.

Case Studies

- Glioblastoma U-87 Cell Line : The compound demonstrated cytotoxicity against U-87 cells, indicating its potential as an anticancer agent.

- Triple-Negative Breast Cancer MDA-MB-231 Cell Line : Similar studies showed that derivatives with comparable structures exhibited higher cytotoxicity against U-87 than against MDA-MB-231 cells .

The results suggest that modifications in the chemical structure can significantly influence the anticancer efficacy of related compounds.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or oxidative stress.

- Cell Signaling Modulation : It could influence pathways related to apoptosis or cell proliferation.

Further studies are required to elucidate these mechanisms in detail.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenyl)propanamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amide coupling between 3-(4-methoxyphenyl)propanoyl chloride and 3-amino-3-(thiophen-2-yl)propan-1-ol. Critical conditions include temperature control (e.g., 0–5°C for acyl chloride activation), solvent selection (e.g., dichloromethane or THF), and catalysts like triethylamine to neutralize HCl byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., methoxy singlet at δ 3.8 ppm, thiophene protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C21H23NO3S: 370.1478) .

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3300 cm⁻¹) .

Q. What in vitro assays are used to evaluate the compound’s antimicrobial efficacy?

- Methodological Answer : Standard assays include:

- Broth microdilution (MIC) : Tests bacterial/fungal growth inhibition (e.g., against S. aureus or C. albicans) in 96-well plates .

- Time-kill kinetics : Measures concentration-dependent bactericidal effects over 24 hours .

- Biofilm disruption assays : Quantifies reduction in biofilm biomass using crystal violet staining .

Advanced Research Questions

Q. How can computational methods predict the compound’s 3D structure and interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential maps to predict reactive sites .

- Molecular Docking (AutoDock Vina) : Simulates binding to targets (e.g., COX-2 or bacterial enzymes) using crystal structures from the PDB .

- MD Simulations (GROMACS) : Models dynamic interactions over 100 ns to assess binding stability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structural analogs comparison : Evaluate substituent effects (e.g., replacing thiophene with furan reduces antimicrobial activity by 50%) .

- Assay standardization : Control variables like cell line (e.g., RAW264.7 vs. THP-1 for anti-inflammatory activity) and solvent (DMSO concentration ≤0.1%) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC50 variability in enzyme inhibition due to assay pH differences) .

Q. How does functional group modification impact pharmacological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Key modifications include:

Q. What in vivo models are used to assess the compound’s neuroprotective effects?

- Methodological Answer :

- MPTP-induced Parkinson’s model (mice) : Measures dopamine preservation via HPLC .

- Middle cerebral artery occlusion (MCAO) : Evaluates infarct volume reduction using TTC staining .

- Behavioral assays (e.g., Morris water maze) : Tests cognitive improvement in Alzheimer’s models .

Q. How does the compound interact with formyl peptide receptors (FPRs) in immunomodulation studies?

- Methodological Answer :

- Calcium flux assays (FLIPR) : Quantify FPR activation in transfected HEK293 cells .

- Chemotaxis assays : Measure neutrophil migration toward fMLP (a known FPR ligand) in the presence of the compound .

- Western blotting : Assess downstream signaling (e.g., ERK phosphorylation) to confirm receptor engagement .

Data Contradiction Analysis Example

Issue : Discrepancies in reported IC50 values for COX-2 inhibition (10 µM vs. 25 µM).

Resolution :

- Variable source : Assay temperature (25°C vs. 37°C) alters enzyme kinetics .

- Solution : Standardize conditions to 37°C and use recombinant human COX-2 (vs. murine isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.